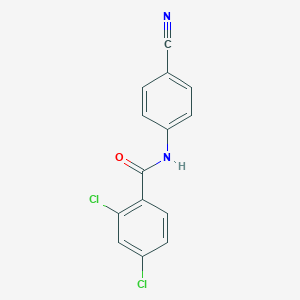![molecular formula C28H26N4O7S2 B325407 N-[4-({4-[4-(4-ACETAMIDOBENZENESULFONAMIDO)PHENOXY]PHENYL}SULFAMOYL)PHENYL]ACETAMIDE](/img/structure/B325407.png)
N-[4-({4-[4-(4-ACETAMIDOBENZENESULFONAMIDO)PHENOXY]PHENYL}SULFAMOYL)PHENYL]ACETAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-({4-[4-(4-ACETAMIDOBENZENESULFONAMIDO)PHENOXY]PHENYL}SULFAMOYL)PHENYL]ACETAMIDE is a complex organic compound with a molecular formula of C22H22N4O6S2 and a molecular weight of 502.572 g/mol . This compound is known for its intricate structure, which includes multiple functional groups such as acetylamino, sulfonyl, and phenoxy groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-({4-[4-(4-ACETAMIDOBENZENESULFONAMIDO)PHENOXY]PHENYL}SULFAMOYL)PHENYL]ACETAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Sulfonylation: The addition of the sulfonyl group to the acetylated compound.
Phenoxy Substitution: The substitution of the phenoxy group onto the sulfonylated compound.
Final Assembly: The final step involves the coupling of the intermediate products to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, often utilizing automated reactors and optimized conditions to ensure high yield and purity. The reaction conditions such as temperature, pressure, and pH are carefully controlled to maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
N-[4-({4-[4-(4-ACETAMIDOBENZENESULFONAMIDO)PHENOXY]PHENYL}SULFAMOYL)PHENYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl groups to thiol groups.
Substitution: The phenoxy and acetylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiol derivatives.
Applications De Recherche Scientifique
N-[4-({4-[4-(4-ACETAMIDOBENZENESULFONAMIDO)PHENOXY]PHENYL}SULFAMOYL)PHENYL]ACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-[4-({4-[4-(4-ACETAMIDOBENZENESULFONAMIDO)PHENOXY]PHENYL}SULFAMOYL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Acetyl-4,4’-diaminodiphenylsulfone: Similar structure but lacks the phenoxy group.
Acetyldapsone: Similar sulfonyl and acetylamino groups but different overall structure.
Monoacetyldapsone: Contains similar functional groups but differs in molecular arrangement.
Uniqueness
N-[4-({4-[4-(4-ACETAMIDOBENZENESULFONAMIDO)PHENOXY]PHENYL}SULFAMOYL)PHENYL]ACETAMIDE is unique due to its combination of multiple functional groups, which confer specific chemical and biological properties
Propriétés
Formule moléculaire |
C28H26N4O7S2 |
|---|---|
Poids moléculaire |
594.7 g/mol |
Nom IUPAC |
N-[4-[[4-[4-[(4-acetamidophenyl)sulfonylamino]phenoxy]phenyl]sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C28H26N4O7S2/c1-19(33)29-21-7-15-27(16-8-21)40(35,36)31-23-3-11-25(12-4-23)39-26-13-5-24(6-14-26)32-41(37,38)28-17-9-22(10-18-28)30-20(2)34/h3-18,31-32H,1-2H3,(H,29,33)(H,30,34) |
Clé InChI |
BUMRZQBXTQQPAD-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)OC3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)NC(=O)C |
SMILES canonique |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)OC3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[4-(diethylamino)benzylidene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B325328.png)
![4-[4-(dimethylamino)benzylidene]-5-methyl-2-[4-(2-naphthyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B325330.png)
![4-[4-(diethylamino)benzylidene]-5-methyl-2-[4-(2-naphthyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B325331.png)
![2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[4-(dimethylamino)benzylidene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B325332.png)
![4-((4-bromophenyl){5-hydroxy-1-[4-(2-hydroxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-4-yl}methyl)-1-[4-(2-hydroxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-ol](/img/structure/B325333.png)
![(4Z)-4-[4-(dimethylamino)benzylidene]-2-[4-(2-hydroxyphenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B325335.png)
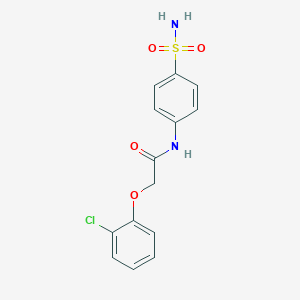
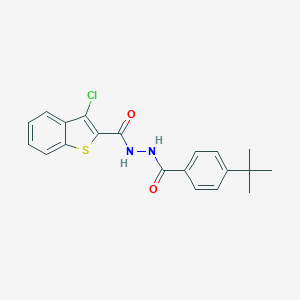
![3-amino-1-(2,6-dichlorophenyl)-1H-benzo[f]chromene-2-carbonitrile](/img/structure/B325339.png)
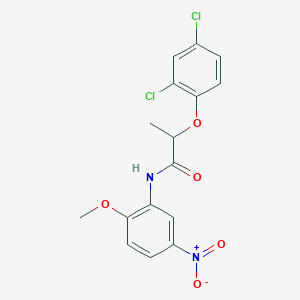
![Methyl 4-[(cyclopropylcarbonyl)amino]benzoate](/img/structure/B325343.png)
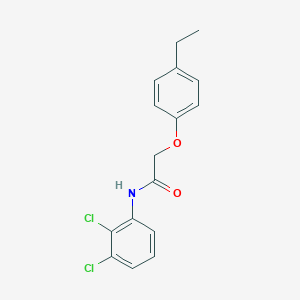
![N-[2-(anilinocarbonyl)phenyl]-2,4-dichlorobenzamide](/img/structure/B325347.png)
